(2,3,6-Trichlorophenyl)trimethylsilane
Description
(2,3,6-Trichlorophenyl)trimethylsilane is an organosilicon compound featuring a trichlorinated phenyl ring attached to a trimethylsilyl group. The unique substitution pattern of chlorine atoms at the 2-, 3-, and 6-positions confers distinct electronic and steric properties, influencing its reactivity, stability, and applications in synthetic chemistry and materials science.
Properties
CAS No. |
20082-68-2 |
|---|---|
Molecular Formula |
C9H11Cl3Si |
Molecular Weight |
253.6 g/mol |
IUPAC Name |
trimethyl-(2,3,6-trichlorophenyl)silane |
InChI |
InChI=1S/C9H11Cl3Si/c1-13(2,3)9-7(11)5-4-6(10)8(9)12/h4-5H,1-3H3 |
InChI Key |
OOWHWICOOPIEKX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,6-Trichlorophenyl)trimethylsilane typically involves the reaction of 2,3,6-trichlorophenol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2,3,6-Trichlorophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups in the presence of suitable reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the trichlorophenyl group can lead to the formation of less chlorinated phenyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkoxides can be used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of various silyl ethers or silanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of less chlorinated phenyl derivatives.
Scientific Research Applications
(2,3,6-Trichlorophenyl)trimethylsilane has several applications in scientific research, including:
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3,6-Trichlorophenyl)trimethylsilane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group for hydroxyl and amino functionalities, preventing unwanted reactions during synthesis. Additionally, the trichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .
Comparison with Similar Compounds
Structural and Physico-Chemical Properties
The following table summarizes key properties of (2,3,6-Trichlorophenyl)trimethylsilane and its analogs:
<sup>a</sup>logP (octanol/water partition coefficient) reflects hydrophobicity. <sup>b</sup>Estimated based on additive contributions of substituents. <sup>c</sup>Calculated from atomic masses.
Key Observations:
- Chlorination and Hydrophobicity: Increasing chlorine substitution correlates with higher logP values, enhancing lipophilicity. The trichloro derivative is ~40% more hydrophobic than the mono-chloro analog .
- Electronic Effects : Chlorine atoms are electron-withdrawing, deactivating the phenyl ring. In contrast, (Trifluoromethyl)trimethylsilane exhibits stronger electron-withdrawing effects due to the CF3 group, altering its reactivity in nucleophilic environments .
Reactivity Trends :
- Electrophilic Aromatic Substitution (EAS): The trichloro derivative’s steric and electronic effects render it less reactive in EAS compared to mono- or di-chloro analogs.
- Biotransformation Resistance : The 2,3,6-trichlorophenyl moiety resists metabolic conversion to methyl sulfones in biological systems, as seen in studies of chlorinated biphenyls .
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